molecular formula C4H2Cl2IN3 B2882753 4,6-Dichloro-5-iodopyrimidin-2-amine CAS No. 1208108-99-9

4,6-Dichloro-5-iodopyrimidin-2-amine

Cat. No.: B2882753
CAS No.: 1208108-99-9
M. Wt: 289.89
InChI Key: IQVQQIGQOSEIAX-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-iodopyrimidin-2-amine is a halogenated pyrimidine derivative characterized by its unique substitution pattern: chlorine atoms at positions 4 and 6, an iodine atom at position 5, and an amino group at position 2. This structure renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to the iodine atom’s role as a leaving group. Its molecular formula is C₄H₃Cl₂IN₃, with a molecular weight of 323.90 g/mol.

Properties

IUPAC Name

4,6-dichloro-5-iodopyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2IN3/c5-2-1(7)3(6)10-4(8)9-2/h(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVQQIGQOSEIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208108-99-9
Record name 4,6-dichloro-5-iodopyrimidin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-iodopyrimidin-2-amine typically involves the halogenation of pyrimidine derivatives. One common method starts with the chlorination of pyrimidine to form 4,6-dichloropyrimidine. This intermediate is then subjected to iodination to introduce the iodine atom at the 5-position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions. The use of appropriate solvents and catalysts can enhance the efficiency and yield of the desired product. For example, the chlorination step may be carried out using thionyl chloride or phosphorus pentachloride, while the iodination step can be performed using iodine and a suitable oxidizing agent .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-iodopyrimidin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .

Scientific Research Applications

4,6-Dichloro-5-iodopyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-iodopyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth .

Comparison with Similar Compounds

Key Observations :

  • Iodine vs. Alkyl/Methoxy Groups : The iodine atom in the target compound enables distinct reactivity (e.g., Suzuki couplings) compared to alkyl or methoxy substituents, which may instead modulate electronic effects or steric bulk .
  • Positional Isomerism: Moving the amino group from C2 (target compound) to C5 (4,6-Dichloro-2-methylpyrimidin-5-amine) significantly alters hydrogen-bonding networks and crystal packing .

Physicochemical Properties

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Synthetic Yield (%) ¹³C NMR (C5 Shift, ppm) Notable Interactions
This compound Not reported Not reported Not available Potential I···N halogen bonding.
B5 (5-isopropyl analog) 175–176 69 121.65 Weak NH₂ interactions in DMSO-d5.
B6 (5-propargyl analog) 159–161 81 113.30 Alkyne π-system influences reactivity.
4,6-Dichloro-5-methoxypyrimidine 313–315 N/A (commercial) Not reported Cl···N interactions (3.09–3.10 Å).
5-Iodopyrimidin-2-amine Not reported Not reported Not reported N–H···N hydrogen bonds (2.88 Å).

Key Observations :

  • Melting Points : Bulky substituents (e.g., isopropyl in B5) correlate with higher melting points compared to linear groups (propargyl in B6) .
  • Crystal Interactions : Halogen (Cl, I) and hydrogen bonding significantly influence crystallinity and stability. For example, 4,6-Dichloro-5-methoxypyrimidine exhibits Cl···N interactions stabilizing its 3D framework, while 5-Iodopyrimidin-2-amine relies on weaker N–H···N bonds .

Biological Activity

4,6-Dichloro-5-iodopyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique substitution pattern and biological activities. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a pyrimidine ring with chlorine and iodine substituents at specific positions. The synthesis typically involves the halogenation of pyrimidine derivatives, which can be achieved through various methods:

  • Chlorination : Using thionyl chloride or phosphorus pentachloride to form 4,6-dichloropyrimidine.
  • Iodination : Introducing iodine at the 5-position using iodine and an oxidizing agent.

These steps yield this compound as a product with distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been noted for its potential as an enzyme inhibitor and receptor modulator. The compound may disrupt normal cellular processes by binding to active sites on enzymes or receptors, leading to various therapeutic effects such as:

  • Inhibition of cancer cell proliferation
  • Suppression of microbial growth

The compound's interaction with enzymes such as cyclooxygenase (COX) has been highlighted in studies investigating anti-inflammatory properties .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), making it a candidate for lung cancer treatment. This inhibition can lead to reduced tumor growth and improved patient outcomes in specific cancer types .

Case Studies

  • Anti-inflammatory Activity : In vitro studies demonstrated that compounds similar to this compound effectively suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. The suppression of COX enzymes is crucial in managing inflammation-related disorders .
  • Antimicrobial Effects : The compound has been utilized in studies assessing its antimicrobial properties against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Antimalarial Activity : Related pyrimidine compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria. Optimization of these compounds led to significant reductions in parasitemia in animal models, highlighting the importance of structural modifications for enhancing bioactivity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it's beneficial to compare it with similar pyrimidine derivatives:

Compound NameStructure CharacteristicsNotable Activity
2,4-Dichloro-5-iodopyrimidine Chlorine at positions 2 and 4Antimicrobial
4,6-Dichloropyrimidine Lacks iodine at the 5-positionLimited biological activity
5-Iodo-2,4-dichloropyrimidine Different substitution patternAnticancer properties

The unique substitution pattern of this compound contributes to its distinct reactivity and biological activity compared to other derivatives .

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